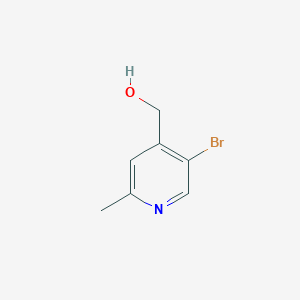

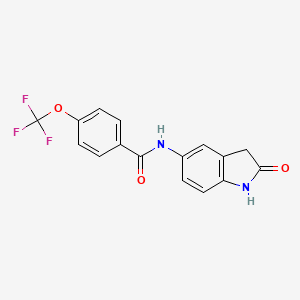

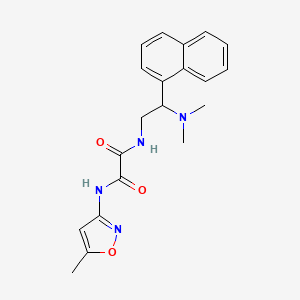

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known to serve as core structures for synthesizing various biologically active molecules, particularly those with antitumor, antiviral, antibacterial, and antifungal properties . The presence of a 4-methoxyphenyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological efficacy.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of different aldehydes with thiazolidinone cores under various conditions. For instance, the reaction of aromatic aldehydes with a thiazolidinone core has been studied, leading to the formation of new derivatives with potential antitumor and anti-inflammatory activities . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, utilizing an appropriate aldehyde with a 4-methoxyphenyl group to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon linking the two rings, as observed in related compounds . This structural feature is crucial for the formation of hydrogen-bonded dimers, chains, and sheets, which can significantly influence the compound's physical properties and reactivity. The presence of the 4-methoxyphenyl group in the compound of interest may also contribute to additional hydrogen bonding and π-π interactions, potentially affecting its supramolecular assembly and biological activity.

Chemical Reactions Analysis

Thiazolidinone derivatives are versatile in chemical reactions, often participating in cycloadditions and other transformations that yield a variety of products with diverse biological activities . The ethoxymethylene group, for example, can react with various nucleophiles to form cycloaddition products . The amino group in the compound "this compound" may also engage in similar reactions, potentially leading to the formation of novel compounds with enhanced or altered biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of an ethyl group and a 4-methoxyphenyl group is likely to affect the compound's lipophilicity, solubility, and overall stability. These properties are critical in determining the compound's pharmacokinetic profile and its suitability as a drug candidate. The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the behavior of similar molecules .

科学的研究の応用

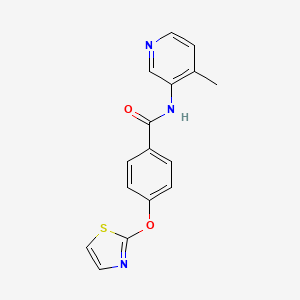

Anti-proliferative Activity

The compound has been identified as part of a novel class of tumor-selective compounds with pronounced anti-proliferative activity. It preferentially inhibits the proliferation of specific tumor cell types such as leukemia/lymphoma, T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. Interestingly, this selectivity is not due to differential uptake or efflux by sensitive versus resistant tumor cells. The intracellular localization and target of the 5-substituted thiophene derivatives are associated with the endoplasmic reticulum, suggesting a unique mechanism of action for these compounds (Thomas et al., 2017).

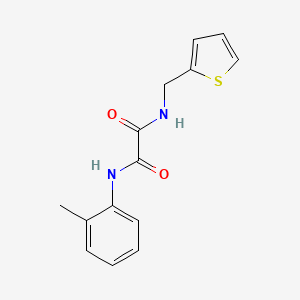

Crystal and Molecular Structure Analysis

Studies have been conducted on the crystal and molecular structure of derivatives of this compound. One such derivative, 3-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-methylphenyl)-thiazolidin-4-one, was synthesized and its crystal structure was analyzed. The compound crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonds, which are crucial for understanding the compound's properties and potential interactions (Doreswamy et al., 2009).

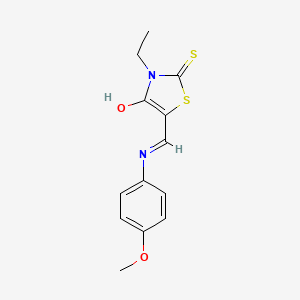

Synthesis of Novel Compounds and their Biological Activities

The compound's derivatives have been used in the synthesis of novel compounds with potential biological activities. For instance, derivatives have been synthesized through reactions with different reagents, and these new compounds have been tested for their antimicrobial activities. Such studies are pivotal for discovering new drugs and understanding the scope of applications of these compounds (Wardkhan et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-ethyl-4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-15-12(16)11(19-13(15)18)8-14-9-4-6-10(17-2)7-5-9/h4-8,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXFVTTXZMRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)